(2E)-3-(2-Methoxyphenyl)-N-2-pyridinyl-2-propenamide
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Overview
Description
(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE typically involves the condensation of 2-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired enamide. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of (2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or the amide group to other functional groups.
Substitution: The methoxy group or the pyridine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce saturated amides or alcohols.
Scientific Research Applications
(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceuticals or as a lead compound in drug discovery.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-HYDROXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-(2-CHLOROPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
CAS No. |
340258-62-0 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-7-3-2-6-12(13)9-10-15(18)17-14-8-4-5-11-16-14/h2-11H,1H3,(H,16,17,18)/b10-9+ |
InChI Key |
BHKGUNCZSUIHQQ-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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